molecular formula C17H12O2 B14442482 (3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde CAS No. 73589-88-5

(3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde

Cat. No.: B14442482
CAS No.: 73589-88-5
M. Wt: 248.27 g/mol
InChI Key: XBERZAHFDYYJHD-UHFFFAOYSA-N
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Description

(3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde is an organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a pyran ring. This compound is characterized by the presence of a phenyl group and an acetaldehyde moiety attached to the benzopyran structure. Benzopyrans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 3-phenyl-2H-1-benzopyran-2-imine with acetaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2H-1-benzopyran-2-imine
  • 3-Propyl-1H-2-benzopyran-1-one
  • 2H-1-Benzopyran, 3,4-dihydro-2-phenyl-

Uniqueness

(3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde is unique due to its specific structural features, such as the presence of both a phenyl group and an acetaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives .

Properties

CAS No.

73589-88-5

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

2-(3-phenylisochromen-1-ylidene)acetaldehyde

InChI

InChI=1S/C17H12O2/c18-11-10-16-15-9-5-4-8-14(15)12-17(19-16)13-6-2-1-3-7-13/h1-12H

InChI Key

XBERZAHFDYYJHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=CC=O)O2

Origin of Product

United States

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